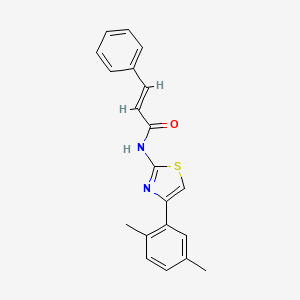

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide

Description

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)cinnamamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a cinnamamide moiety at the 2-position. The cinnamamide group adopts an E-configuration, confirmed by NMR coupling constants (J = 15.6–15.8 Hz) between the α- and β-olefinic protons . This compound has been explored for diverse biological activities, including antiviral and calcium channel modulation, depending on structural modifications and substituent effects .

Properties

IUPAC Name |

(E)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-14-8-9-15(2)17(12-14)18-13-24-20(21-18)22-19(23)11-10-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBKIPAUYFKPZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide typically involves a multi-step process. One common method starts with the bromination of 1-(2,5-dimethylphenyl)ethan-1-one using copper(II) bromide (CuBr2) to produce 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one. This intermediate is then reacted with thiourea to form 4-(2,5-dimethylphenyl)thiazol-2-amine through a Hantzsch thiazole synthesis. Finally, the thiazole amine is coupled with cinnamoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like Nek2 and Hec1, which are involved in cell metabolism and mitosis. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2,5-dimethylphenyl group is a recurring motif in compounds with high biological activity. For instance, in PET inhibitors (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide), this substitution pattern enhances lipophilicity and electron-withdrawing effects, contributing to IC50 values of ~10 µM .

- Cinnamamide vs. Benzamide : The E-cinnamamide group in the target compound contrasts with benzamide derivatives (e.g., compound 2D216), which exhibit calcium channel activation via sulfonyl-piperidine modifications .

- Coumarin and Naphthalene Hybrids : Coumarin-linked thiazoles (e.g., compound 14 in ) demonstrate α-glucosidase inhibition, while naphthalene-carboxamides prioritize PET inhibition .

SAR Highlights :

Physicochemical and Spectral Comparisons

- IR Spectroscopy : The target compound exhibits C=N (1532–1533 cm⁻¹) and C=O (1667–1682 cm⁻¹) stretches, consistent with analogs like compound 17h .

- Melting Points : Derivatives with bulkier substituents (e.g., naphthalene in compound 3j ) show higher melting points (164–165°C) compared to the target compound, suggesting increased crystallinity.

- Solubility: Sulfamoyl and propanoic acid groups (e.g., compounds 17f and 3h ) likely improve aqueous solubility over the cinnamamide core.

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiazole ring, a cinnamide moiety, and a dimethylphenyl substituent. The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole and cinnamide components through standard organic reactions such as condensation and cyclization.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : This compound has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. In vitro studies demonstrated that it significantly upregulated the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in HepG2 cells, correlating with increased glutathione levels .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anti-proliferative effects against various cancer cell lines. For instance, one study reported that certain analogues inhibited Jurkat cells with an IC50 value as low as 0.035 μM, suggesting strong potential for further development as anticancer agents .

- Tyrosinase Inhibition : While not directly tested on this compound, related compounds have shown promising results as tyrosinase inhibitors. This activity is significant for treating conditions like hyperpigmentation .

Antioxidant Mechanism

The antioxidant properties of this compound were elucidated through various assays:

- Luciferase Reporter Assay : The compound was tested using an Nrf2/ARE-driven luciferase reporter assay in HepG2 cells. It demonstrated a concentration-dependent increase in luciferase activity, indicating its ability to activate the Nrf2 pathway effectively .

- Cell Viability Assays : In models of oxidative stress induced by tert-butyl hydroperoxide (t-BHP), treatment with the compound resulted in significant cytoprotection and reduced reactive oxygen species (ROS) levels .

Anticancer Studies

A series of structural analogues were synthesized and evaluated for their anti-proliferative properties:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8f | Jurkat | 0.035 | Induces apoptosis |

| 8g | A549 | 0.045 | Cell cycle arrest |

| 8h | Bel7402 | 0.050 | Apoptotic pathway activation |

These findings suggest that modifications to the thiazole or phenyl groups can enhance anticancer activity while maintaining low toxicity in non-cancerous cells .

Case Study 1: Hepatoprotective Effects

A study focusing on hepatocyte protection revealed that this compound effectively mitigated oxidative damage in liver cells by enhancing glutathione synthesis through Nrf2 activation. This suggests its potential utility in treating liver disorders associated with oxidative stress .

Case Study 2: Anticancer Efficacy

In another investigation involving various cancer cell lines, compounds structurally related to this compound exhibited significant anti-tumor effects. The most potent derivatives showed sub-micromolar IC50 values across multiple cell lines, indicating broad-spectrum anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.